molecular formula C18H18N2O4S B509101 N-(2,3-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-46-5

N-(2,3-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509101
CAS No.: 663168-46-5
M. Wt: 358.4g/mol
InChI Key: LFLQZNHXEPIVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a benzisothiazole derivative characterized by a propanamide linker attached to a 2,3-dimethylphenyl group and a 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl moiety. Its molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of 358.41 g/mol.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-6-5-8-15(13(12)2)19-17(21)10-11-20-18(22)14-7-3-4-9-16(14)25(20,23)24/h3-9H,10-11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLQZNHXEPIVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 663168-46-5
  • IUPAC Name : this compound

These properties suggest that the compound may exhibit diverse biological activities due to its complex structure.

Anti-inflammatory Activity

Research indicates that derivatives of benzisothiazole, including the target compound, exhibit significant anti-inflammatory properties. A study on related compounds demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The most effective compounds showed comparable potency to celecoxib, a well-known anti-inflammatory drug .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been extensively studied. A case study revealed that certain derivatives displayed broad-spectrum activity against various bacterial strains and fungi. For instance, one derivative showed a minimum inhibitory concentration (MIC) of less than 40 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific protein targets. These studies suggest that the compound can effectively interact with the active sites of enzymes involved in bacterial growth and inflammation .

Pharmacokinetic Profiles

Pharmacokinetic assessments indicate favorable absorption and bioavailability for benzothiazole derivatives. For instance, a related compound demonstrated good gastrointestinal absorption and compliance with Lipinski's rule of five, suggesting its potential as an orally bioavailable drug candidate .

Table 1: Biological Activity Summary of Related Compounds

CompoundActivity TypeMIC (µg/mL)Reference
Compound AAnti-inflammatory<50
Compound BAntibacterial (S. aureus)<40
Compound CAntifungal (C. albicans)<207

Table 2: Molecular Docking Results

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
Compound ACOX-2-9.5
Compound BDNA Gyrase-8.7

Case Study 1: Anti-inflammatory Efficacy

A recent study synthesized several benzisothiazole derivatives and evaluated their anti-inflammatory activity through in vivo models. The findings indicated that certain compounds significantly reduced edema in animal models when compared to standard treatments like indomethacin .

Case Study 2: Antimicrobial Spectrum

In another investigation focusing on microbial resistance, researchers tested various benzothiazole derivatives against resistant strains of bacteria. The results highlighted that modifications in the chemical structure could enhance antimicrobial potency against resistant pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares a common benzisothiazole-propanamide backbone with several analogs, differing primarily in the substituents on the aromatic ring. Key structural analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Notes
Target Compound 2,3-dimethylphenyl C₁₈H₁₈N₂O₄S 358.41 Lipophilic methyl groups may enhance membrane permeability .
N-(3-Acetylphenyl) analog 3-acetylphenyl C₁₈H₁₆N₂O₅S 372.40 Acetyl group introduces polarity; may influence metabolic pathways .
N-(3-Methoxyphenyl) analog 3-methoxyphenyl C₁₇H₁₆N₂O₅S 360.39 Methoxy group improves solubility but may reduce blood-brain barrier penetration .
N-(2,4-Dimethoxyphenyl) analog 2,4-dimethoxyphenyl C₁₈H₁₈N₂O₆S 390.41 Increased oxygen content enhances hydrophilicity; potential for oral bioavailability .
N-Phenyl analog Phenyl C₁₆H₁₄N₂O₄S 330.36 Simplest analog; serves as a baseline for substituent effect studies .
N-(2-Chlorophenyl) analog 2-chlorophenyl C₁₆H₁₃ClN₂O₄S 364.45 Chlorine’s electron-withdrawing effect may alter electronic properties .
Key Observations:
  • Methoxy and acetyl groups introduce polarity, improving aqueous solubility.
  • Molecular Weight : Variations range from 330.36 g/mol (N-phenyl analog) to 390.41 g/mol (N-2,4-dimethoxyphenyl analog), influencing pharmacokinetic properties like absorption and distribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.